5-Bromo-1-chloro-2-fluoro-3-nitrobenzene is a halogenated aromatic compound featuring a complex arrangement of bromine, chlorine, fluorine, and nitro substituents on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 254.44 g/mol. This compound is classified as an aromatic nitro compound and is notable for its potential applications in organic synthesis and medicinal chemistry.
The compound is categorized under the class of halogenated nitrobenzenes, which are often utilized as intermediates in the synthesis of various pharmaceuticals and agrochemicals. It is registered under the Chemical Abstracts Service number 1435806-75-9 and can be found in chemical databases such as PubChem and BenchChem, which provide detailed information about its structure and properties .
The synthesis of 5-bromo-1-chloro-2-fluoro-3-nitrobenzene can be achieved through several methods involving electrophilic aromatic substitution reactions. Key steps typically include:
The nitration process usually employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (), which acts as the electrophile. The presence of the nitro group directs further substitutions to the meta position due to its electron-withdrawing nature .
The molecular structure of 5-bromo-1-chloro-2-fluoro-3-nitrobenzene features:
InChI=1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)Cl
These structural representations provide insight into the electronic distribution and spatial arrangement of atoms within the molecule .
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene can participate in various chemical reactions, including:
In electrophilic substitution reactions, the nitro group acts as a deactivating group but directs incoming electrophiles to meta positions relative to itself. This characteristic influences synthetic pathways for creating more complex molecules .
The mechanism of action for 5-bromo-1-chloro-2-fluoro-3-nitrobenzene primarily revolves around its reactivity in electrophilic aromatic substitution reactions. The process involves:
This mechanism is crucial for understanding how this compound can serve as an intermediate in synthesizing more complex organic molecules .
Key chemical properties include:
Relevant data such as polar surface area (45.82 Ų) indicates its potential for biological interactions .
5-Bromo-1-chloro-2-fluoro-3-nitrobenzene has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2